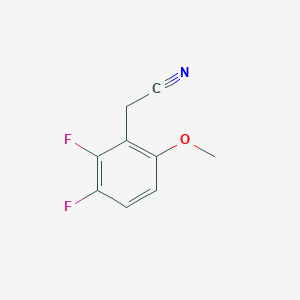

2,3-Difluoro-6-methoxyphenylacetonitrile

Description

2,3-Difluoro-6-methoxyphenylacetonitrile (CAS RN: 886501-94-6) is a fluorinated aromatic nitrile compound characterized by a methoxy group at the 6-position and two fluorine atoms at the 2- and 3-positions of the phenyl ring.

Recent data indicate that this compound has been discontinued by suppliers such as CymitQuimica, limiting its accessibility for research and industrial applications . Its discontinuation underscores the need to explore structurally analogous compounds with comparable reactivity and functionality.

Properties

IUPAC Name |

2-(2,3-difluoro-6-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-13-8-3-2-7(10)9(11)6(8)4-5-12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFYBAHHLRRIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3-Difluoro-6-methoxyphenylacetonitrile typically involves the reaction of 2,3-difluoro-6-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of sodium cyanide in the presence of a catalyst to facilitate the formation of the acetonitrile group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,3-Difluoro-6-methoxyphenylacetonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Difluoro-6-methoxyphenylacetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methoxyphenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the methoxy group may influence its solubility and reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Purity | Storage Conditions |

|---|---|---|---|---|---|

| This compound | C₉H₇F₂NO | 183.16 | 886501-94-6 | Discontinued | -20°C (reported) |

| (3-Fluoro-5-methoxyphenyl)acetonitrile | C₉H₈FNO | 165.16 | 914637-31-3 | >97.0% (GC) | 0°C–6°C |

| 2-(2-Fluoro-5-methoxyphenyl)acetonitrile | C₉H₈FNO | 165.16 | 672931-28-1 | >97.0% (GC) | 0°C–6°C |

Key Observations :

- Substituent Positioning: The target compound features difluorination (2,3-positions), whereas analogs in have monofluorination (2- or 3-position) paired with methoxy groups at different positions (5- or 6-). This alters steric bulk and electronic effects, influencing reactivity in substitution or coupling reactions .

- Molecular Weight: The difluoro substitution increases molecular weight by ~18 g/mol compared to monofluoro analogs.

- Stability : The discontinued compound requires storage at -20°C, suggesting higher sensitivity to degradation compared to analogs stored at 0°C–6°C .

Research Findings and Limitations

- Synthetic Utility : Fluorinated nitriles are prized for their versatility, but the discontinuation of this compound highlights supply chain vulnerabilities for specialized fluorochemicals .

- Data Gaps: Limited published studies exist on the target compound’s reactivity or biological activity, whereas monofluoro analogs are better characterized in catalysis and medicinal chemistry contexts .

Biological Activity

2,3-Difluoro-6-methoxyphenylacetonitrile is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structural features, including two fluorine atoms and a methoxy group on the phenyl ring, suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F2N, with a molecular weight of approximately 183.15 g/mol. The compound consists of a phenyl ring substituted at the 2 and 3 positions with fluorine atoms and at the 6 position with a methoxy group, along with an acetonitrile functional group. This configuration enhances its reactivity and biological activity due to the electron-withdrawing nature of the fluorine atoms and the electron-donating properties of the methoxy group.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of fluorine atoms can enhance binding affinity to biological targets, while the methoxy group may improve solubility.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit key metabolic enzymes involved in glycolysis or other metabolic pathways, similar to other fluorinated compounds that have shown potent inhibitory effects on hexokinase in cancer cells .

- Receptor Modulation: It may interact with various receptors, potentially influencing signaling pathways critical for cellular functions.

Case Studies

-

Inhibition of Glycolysis in Cancer Cells:

A study evaluated halogenated derivatives similar to this compound for their ability to inhibit glycolysis in glioblastoma multiforme (GBM) cells. The fluorinated compounds demonstrated significant cytotoxic effects under hypoxic conditions, indicating that modifications at the C-2 position could enhance their stability and efficacy compared to traditional agents like 2-deoxy-D-glucose (2-DG) . -

Enzyme Interaction Analysis:

Research has shown that compounds with similar structures can effectively bind to hexokinase, an enzyme crucial for glucose metabolism in cancer cells. This interaction leads to reduced glycolytic activity and increased apoptosis in malignant cells .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out from structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,3-Difluorobenzonitrile | Lacks methoxy group; less reactive | Limited enzyme interaction |

| 2,3-Difluoro-6-methoxybenzaldehyde | Contains an aldehyde group; different reactivity | Potentially lower binding affinity |

| 2,3-Difluoro-6-methoxyphenylamine | Features an amine group; alters biological activity | Enhanced receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.